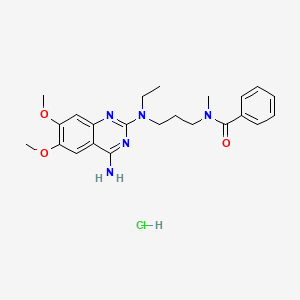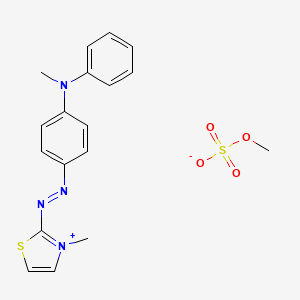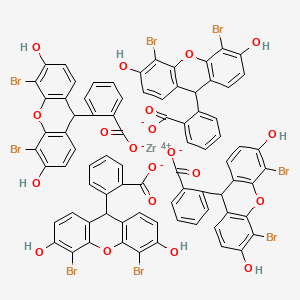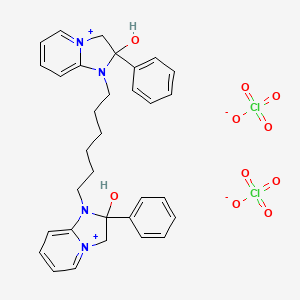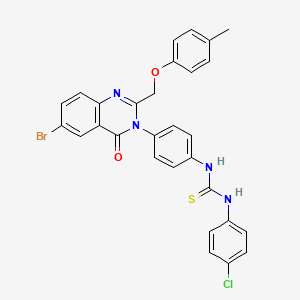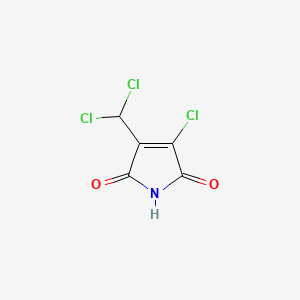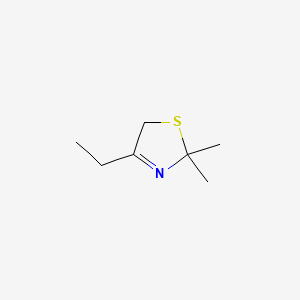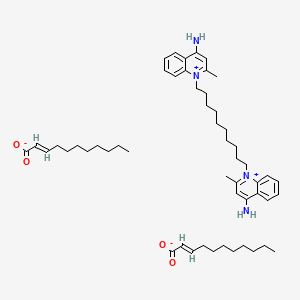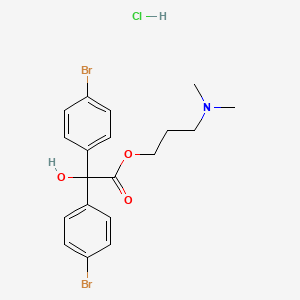
Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)-: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and an isopropylamino group, making it a versatile molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with isopropylamine to form an intermediate, which is then reacted with cyclohexanol under specific conditions to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific proteins makes it valuable in understanding biological pathways .
Medicine
Medically, this compound is explored for its potential as a beta-blocker, similar to acebutolol. It is used in the treatment of cardiovascular diseases, including hypertension and arrhythmias .
Industry
Industrially, it is used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in managing cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Acebutolol: A beta-blocker used in the treatment of hypertension and arrhythmias.
Practolol: Another beta-blocker with similar applications but different pharmacokinetic properties.
Uniqueness
What sets Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- apart is its unique combination of functional groups, which provides a distinct pharmacological profile. Its specific interactions with beta-adrenergic receptors and its potential for fewer side effects make it a promising candidate for further research and development .
Properties
CAS No. |
108661-71-8 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-[(1S,2S,3R)-2-hydroxy-3-(propan-2-ylamino)cyclohexyl]oxyphenyl]acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-11(2)18-15-5-4-6-16(17(15)21)22-14-9-7-13(8-10-14)19-12(3)20/h7-11,15-18,21H,4-6H2,1-3H3,(H,19,20)/t15-,16+,17+/m1/s1 |
InChI Key |
ACBBPCYXYMILET-IKGGRYGDSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1CCC[C@@H]([C@H]1O)OC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(C)NC1CCCC(C1O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


